Cas no 2287238-15-5 (2-Butanamine, 3-methoxy-, (2R,3R)-)
2-Butanamine, 3-methoxy-, (2R,3R)- Chemical and Physical Properties
Names and Identifiers
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- 2287238-15-5
- (2R,3R)-3-methoxybutan-2-amine
- SCHEMBL15172640
- EN300-6738987
- 2-Butanamine, 3-methoxy-, (2R,3R)-
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- Inchi: 1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5-/m1/s1
- InChI Key: ZAZPNEAXPOUSEQ-RFZPGFLSSA-N
- SMILES: C[C@@H](N)[C@H](OC)C
Computed Properties
- Exact Mass: 103.099714038g/mol
- Monoisotopic Mass: 103.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 47.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 0.846±0.06 g/cm3(Predicted)
- Boiling Point: 119.7±13.0 °C(Predicted)
- pka: 8.90±0.10(Predicted)
2-Butanamine, 3-methoxy-, (2R,3R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6738987-0.05g |
(2R,3R)-3-methoxybutan-2-amine |
2287238-15-5 | 95.0% | 0.05g |
$1296.0 | 2025-03-13 | |
| Enamine | EN300-6738987-0.1g |
(2R,3R)-3-methoxybutan-2-amine |
2287238-15-5 | 95.0% | 0.1g |
$1357.0 | 2025-03-13 | |
| Enamine | EN300-6738987-0.25g |
(2R,3R)-3-methoxybutan-2-amine |
2287238-15-5 | 95.0% | 0.25g |
$1420.0 | 2025-03-13 | |
| Enamine | EN300-6738987-0.5g |
(2R,3R)-3-methoxybutan-2-amine |
2287238-15-5 | 95.0% | 0.5g |
$1482.0 | 2025-03-13 | |
| Enamine | EN300-6738987-1.0g |
(2R,3R)-3-methoxybutan-2-amine |
2287238-15-5 | 95.0% | 1.0g |
$1543.0 | 2025-03-13 | |
| Enamine | EN300-6738987-2.5g |
(2R,3R)-3-methoxybutan-2-amine |
2287238-15-5 | 95.0% | 2.5g |
$3025.0 | 2025-03-13 | |
| Enamine | EN300-6738987-5.0g |
(2R,3R)-3-methoxybutan-2-amine |
2287238-15-5 | 95.0% | 5.0g |
$4475.0 | 2025-03-13 | |
| Enamine | EN300-6738987-10.0g |
(2R,3R)-3-methoxybutan-2-amine |
2287238-15-5 | 95.0% | 10.0g |
$6635.0 | 2025-03-13 |
2-Butanamine, 3-methoxy-, (2R,3R)- Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-Butanamine, 3-methoxy-, (2R,3R)-
Exploring the Unique Properties and Applications of 2-Butanamine, 3-methoxy-, (2R,3R)- (CAS No. 2287238-15-5)
The compound 2-Butanamine, 3-methoxy-, (2R,3R)- (CAS No. 2287238-15-5) is a chiral amine with significant potential in pharmaceutical and chemical research. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its role in asymmetric synthesis and drug development, aligning with the growing demand for enantiomerically pure substances in the pharmaceutical industry.
One of the key features of 2-Butanamine, 3-methoxy-, (2R,3R)- is its chiral centers at the 2 and 3 positions, which contribute to its stereoselective reactivity. This property is particularly relevant in the context of modern drug design, where the 3-methoxy group can influence binding affinity and metabolic stability. The compound's (2R,3R) configuration is often sought after for its compatibility with biological systems, making it a hotspot for studies in medicinal chemistry.
In recent years, the demand for chiral amines like 2-Butanamine, 3-methoxy-, (2R,3R)- has surged, driven by advancements in asymmetric catalysis and green chemistry. Researchers are exploring sustainable methods to synthesize such compounds, including biocatalytic routes and metal-free approaches. This aligns with the broader trend of reducing environmental impact in chemical manufacturing, a topic frequently searched in academic and industrial circles.
The applications of 2-Butanamine, 3-methoxy-, (2R,3R)- extend beyond pharmaceuticals. It is also investigated for its potential in agrochemicals and specialty chemicals. For instance, its methoxy group can enhance the solubility and bioavailability of active ingredients, a feature highly valued in crop protection formulations. This versatility makes the compound a subject of interest in interdisciplinary research.
From a market perspective, 2-Butanamine, 3-methoxy-, (2R,3R)- is part of a growing niche of chiral building blocks. Companies specializing in fine chemicals and custom synthesis often list this compound in their portfolios, catering to the needs of drug discovery labs and material scientists. The rise of AI-driven molecular design has further amplified interest in such structurally nuanced compounds, as they are frequently used to train machine learning models for property prediction.
Quality control and analytical characterization are critical for 2-Butanamine, 3-methoxy-, (2R,3R)-, given its chiral purity requirements. Techniques like chiral HPLC and NMR spectroscopy are commonly employed to verify its enantiomeric excess and structural integrity. These methods are frequently discussed in online forums and scientific databases, reflecting the compound's technical complexity and the need for precise handling.
In summary, 2-Butanamine, 3-methoxy-, (2R,3R)- (CAS No. 2287238-15-5) represents a fascinating intersection of chemistry, biology, and technology. Its role in enantioselective synthesis, coupled with its applicability in high-value industries, ensures its continued relevance in scientific and commercial spheres. As research into sustainable and efficient synthetic methods progresses, this compound is poised to remain a key player in the evolving landscape of chiral chemistry.
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